Pepstatyl, aspartic acid-
Description
Properties
CAS No. |
70706-88-6 |
|---|---|
Molecular Formula |
C38H68N6O12 |
Molecular Weight |
801.0 g/mol |
IUPAC Name |
2-[[3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C38H68N6O12/c1-18(2)12-24(41-33(21(7)8)36(53)44-37(54)34(22(9)10)43-29(47)14-20(5)6)27(45)16-30(48)39-23(11)35(52)42-25(13-19(3)4)28(46)17-31(49)40-26(38(55)56)15-32(50)51/h18-28,33-34,41,45-46H,12-17H2,1-11H3,(H,39,48)(H,40,49)(H,42,52)(H,43,47)(H,50,51)(H,55,56)(H,44,53,54)/t23?,24?,25?,26?,27?,28?,33-,34-/m0/s1 |
InChI Key |
BXQFWDAZXXZDKF-FNDBUPKUSA-N |
Isomeric SMILES |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C |
Origin of Product |
United States |
Aspartic Protease Inhibition: Foundational Concepts and Research Significance
Classification and Mechanistic Diversity of Proteases
Proteases, also known as peptidases, are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids through the hydrolysis of peptide bonds. diva-portal.orgfoodsafety.institute Historically, they were categorized as endopeptidases, which cleave internal peptide bonds, or exopeptidases, which act on the ends of a protein chain. nih.govnih.gov However, a more precise classification is based on the chemical nature of the amino acid residue at the active site responsible for catalysis. nih.gov This mechanistic classification divides proteases into six distinct families. nih.govaatbio.comresearchgate.net
Three of these classes—aspartic, glutamic, and metalloproteases—utilize an activated water molecule as the primary nucleophile to attack the peptide bond. nih.gov The other three classes—serine, cysteine, and threonine proteases—employ a nucleophilic amino acid residue directly in the catalytic process. aatbio.com Serine proteases, for example, use a serine residue as the nucleophile, while cysteine proteases use a cysteine thiol. aatbio.com This fundamental difference in catalytic strategy dictates the structure of the enzyme's active site and the types of inhibitors that can effectively block their function.
Classification of Proteases by Catalytic Mechanism
| Protease Class | Key Catalytic Residue(s) | Nucleophile | Example |
|---|---|---|---|
| Aspartic Proteases | Two Aspartate Residues | Activated Water Molecule | Pepsin, Renin, HIV Protease foodsafety.institute |
| Cysteine Proteases | Cysteine | Cysteine Thiol Group | Papain, Cathepsins foodsafety.instituteaatbio.com |
| Glutamic Proteases | Glutamic Acid | Activated Water Molecule | Found in fungi aatbio.com |
| Metalloproteases | Metal Ion (e.g., Zinc) | Activated Water Molecule | Thermolysin, MMPs aatbio.com |
| Serine Proteases | Serine | Serine Hydroxyl Group | Trypsin, Chymotrypsin foodsafety.instituteaatbio.com |
| Threonine Proteases | Threonine | Threonine Hydroxyl Group | Proteasome Subunits aatbio.com |
Structural and Functional Characteristics of Aspartic Proteases
Aspartic proteases are a unique family of enzymes defined by the presence of two highly conserved aspartic acid residues within the active site. sinobiological.comwikipedia.org These enzymes are typically active at an acidic pH. aatbio.comwikipedia.org Structurally, many eukaryotic aspartic proteases are bilobed, with each lobe contributing one of the catalytic aspartate residues (Asp-Thr/Ser-Gly motif) to form the active site. creative-diagnostics.comoup.com A flexible β-hairpin loop known as "the flap" covers this active site, moving to allow substrates and inhibitors to bind. creative-diagnostics.comtandfonline.com
The catalytic mechanism is a general acid-base reaction that involves a water molecule coordinated between the two aspartate residues. sinobiological.comwikipedia.org One aspartate, in its deprotonated (basic) form, activates the water molecule by abstracting a proton. youtube.com This activated water then performs a nucleophilic attack on the carbonyl carbon of the target peptide bond. wikipedia.orgnih.gov This action forms a transient, unstable tetrahedral intermediate, which is stabilized by the second, protonated (acidic) aspartate residue. wikipedia.orgnih.gov Unlike serine or cysteine proteases, this process does not involve a covalent enzyme-substrate intermediate, and the peptide bond is cleaved in a single step. wikipedia.org
Inhibitors of aspartic proteases, such as the natural product pepstatin, are often designed as transition-state analogues. nih.gov Pepstatin and its derivatives contain the unusual amino acid statine (B554654), which mimics the tetrahedral intermediate of the hydrolysis reaction, allowing it to bind tightly within the active site and block catalysis. nih.govmerckmillipore.com
Biological Roles of Aspartic Proteases: An Overview in Enzymology
Despite being the smallest class of human proteases, with only about 15 members, aspartic proteases are integral to a wide range of biological processes and are significant targets for drug development. nih.govnih.gov Their functions are diverse and critical for health and disease. sinobiological.com
Key biological roles include:
Digestion: Pepsin, secreted in the stomach, is a primary digestive enzyme that breaks down proteins in food at a highly acidic pH. sinobiological.comnih.gov It is synthesized as an inactive zymogen, pepsinogen, which activates by cleaving its own propeptide in acidic conditions. wikipedia.org
Blood Pressure Regulation: Renin is a highly specific aspartic protease produced by the kidneys that controls blood pressure through the renin-angiotensin system. sinobiological.comnih.gov It cleaves angiotensinogen (B3276523) to produce angiotensin I, initiating a cascade that regulates water balance and arterial pressure. sinobiological.com
Viral Maturation: Retroviral proteases, such as HIV-1 protease, are essential for the life cycle of viruses like HIV. nih.gov This enzyme cleaves viral polyproteins into mature, functional proteins, a necessary step for viral replication. Inhibitors targeting HIV protease are a cornerstone of antiretroviral therapy. patsnap.com
Neurological Processes and Disease: Beta-secretase (BACE1) is an aspartic protease involved in the production of amyloid-beta peptides, which form the plaques characteristic of Alzheimer's disease. sinobiological.comnih.gov This role makes BACE1 a major target for Alzheimer's therapeutic research.
Cellular Health and Disease: Lysosomal aspartic proteases like Cathepsin D and Cathepsin E are involved in protein degradation within cells. sinobiological.comcreative-diagnostics.com Overexpression of Cathepsin D has been linked to tumor growth and metastasis in certain cancers, making it a target of interest in oncology. nih.govpatsnap.com
Plant Biology: In plants, aspartic proteases participate in processes ranging from growth and development to senescence, programmed cell death, and defense against pathogens. oup.comresearchgate.net
The diverse and critical functions of these enzymes underscore the importance of developing specific inhibitors for both research and therapeutic applications. nih.govpatsnap.com
Examples of Key Aspartic Proteases and Their Functions
| Enzyme | Source/Location | Primary Biological Function |
|---|---|---|
| Pepsin | Stomach | Digestion of dietary proteins sinobiological.com |
| Renin | Kidney | Regulation of blood pressure via the renin-angiotensin system sinobiological.comnih.gov |
| Cathepsin D | Lysosomes | Intracellular protein degradation; implicated in cancer progression sinobiological.compatsnap.com |
| BACE1 (Beta-secretase) | Cell Membranes (esp. Neurons) | Processing of amyloid precursor protein; linked to Alzheimer's disease sinobiological.com |
| HIV-1 Protease | HIV Virus | Maturation of viral proteins, essential for viral replication nih.gov |
| Plasmepsins | Plasmodium falciparum (Malaria parasite) | Degradation of hemoglobin; essential for parasite survival patsnap.com |
Pepstatin: a Archetypal Aspartic Protease Inhibitor
Historical Context and Discovery of Pepstatin
The systematic search for enzyme inhibitors from microbial sources led to the discovery of Pepstatin in 1970 by a team of Japanese scientists including Hamao Umezawa. agscientific.com It was isolated from the culture filtrates of various species of Actinomyces, a group of bacteria known for producing a wide array of secondary metabolites. agscientific.comgoogle.com The initial interest in Pepstatin stemmed from its remarkable ability to inhibit pepsin, a key digestive enzyme, at picomolar concentrations. agscientific.com
At the time of its discovery, there were no known specific inhibitors for pepsin, making Pepstatin a groundbreaking discovery. google.com Researchers had hypothesized that microorganisms that produce proteases might also produce inhibitors to protect themselves from their own enzymatic activity. google.com The isolation of Pepstatin provided strong evidence for this hypothesis. Further investigations revealed that Pepstatin's inhibitory activity was not limited to pepsin; it was found to be a potent inhibitor of nearly all acid proteases, a class of enzymes now commonly known as aspartic proteases. agscientific.com This broad-spectrum inhibitory action against a specific class of proteases established Pepstatin as an invaluable tool in biochemical and medical research. agscientific.com
Molecular Architecture of Pepstatin and its Derivatives
Pepstatin A, the most common form, is an N-acylated hexapeptide with the sequence Isovaleryl-L-valyl-L-valyl-L-statyl-L-alanyl-L-statine. agscientific.com Its structure is notable for the presence of two residues of an unusual non-proteinogenic amino acid called statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). nih.govwikipedia.org This unique component is central to Pepstatin's mechanism of action.
| Component | Description |
| Acyl Group | Isovaleryl group at the N-terminus. |
| Peptide Backbone | L-valyl-L-valyl-L-alanyl. |
| Statine Residues | Two residues of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. |
The key to Pepstatin's potent inhibitory activity lies in the structure of the statine residue. agscientific.comnih.gov The hydroxyl group on the third carbon and the amino group on the fourth carbon of the statine molecule are arranged in a specific stereochemistry that mimics the tetrahedral transition state of a peptide bond undergoing hydrolysis by an aspartic protease. agscientific.com This "transition-state analog" nature allows Pepstatin to bind very tightly within the active site of the enzyme, effectively blocking the access of the natural substrate. nih.gov The interaction between the hydroxyl group of the central statine residue and the two catalytic aspartate residues in the enzyme's active site is particularly crucial for the strong binding and inhibition.
Studies on various synthetic and natural analogs of Pepstatin have provided a deeper understanding of the structural features required for its inhibitory activity. Research has shown that even smaller fragments of the Pepstatin molecule containing a statine residue can act as competitive inhibitors of pepsin. nih.gov For instance, N-acetyl-statine and N-acetyl-alanyl-statine have been shown to be effective inhibitors, although with higher Ki values (lower affinity) than the full Pepstatin molecule. nih.gov
These studies have highlighted several key structure-activity relationships:
The Statine Residue is Essential: The presence and correct stereochemistry of the statine residue are paramount for inhibitory function. nih.gov
Peptide Chain Length and Composition: The length and amino acid composition of the peptide backbone influence the binding affinity and specificity of the inhibitor for different aspartic proteases. nih.gov For example, a tetrapeptide derivative containing two statyl residues exhibits inhibitory properties that approach those of Pepstatin itself. nih.gov
N-terminal Acyl Group: The nature of the N-terminal acyl group can also affect the inhibitor's potency. Different natural pepstatins have been found with varying fatty acid moieties. researchgate.net
| Pepstatin Analog | Structure | Inhibitory Activity (Ki for Pepsin) |
| Pepstatin A | Isovaleryl-Val-Val-Sta-Ala-Sta | ~10-10 M nih.gov |
| N-acetyl-valyl-statine | Acetyl-Val-Sta | 4.8 x 10-6 M nih.gov |
| N-acetyl-alanyl-statine | Acetyl-Ala-Sta | 5.65 x 10-6 M nih.gov |
| N-acetyl-statine | Acetyl-Sta | 1.2 x 10-4 M nih.gov |
Biosynthetic Pathways of Pepstatin and Related Statine-Containing Metabolites
The biosynthesis of Pepstatin is a complex process that involves a combination of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), highlighting a fascinating example of a hybrid metabolic pathway. researchgate.netrepec.org
Recent research has identified and characterized the unconventional gene cluster responsible for Pepstatin biosynthesis. researchgate.netrepec.org This cluster is composed of discrete NRPS and PKS genes. researchgate.netrepec.org Unlike the canonical assembly-line logic of many NRPS/PKS systems, the Pepstatin pathway appears to be trans-acting and iterative. researchgate.netrepec.org The NRPS components are responsible for activating and incorporating the amino acid building blocks (valine and alanine), while the PKS machinery is involved in the formation of the carbon backbone of the statine residues. nih.gov This hybrid system allows for the integration of both amino acid and polyketide-derived moieties into the final natural product. nih.govfrontiersin.org
A critical step in the biosynthesis of Pepstatin is the formation of the two unique statine residues. This was once thought to occur via the action of ketoreductase domains within a modular PKS. However, recent studies have revealed a novel, post-assembly-line mechanism. researchgate.netrepec.org
The key enzyme in this process is an F420H2-dependent oxidoreductase, designated PepI. researchgate.netrepec.org Coenzyme F420 is a deazaflavin derivative involved in hydride transfer reactions. embopress.orgnih.gov The enzyme PepI catalyzes the tandem reduction of β-keto intermediates that are formed on the growing peptide chain. researchgate.netrepec.org It first acts to form the central statine residue and then iteratively acts again to produce the C-terminal statine moiety. researchgate.netrepec.org This discovery of an iterative F420H2-dependent oxidoreductase in statine biosynthesis represents a unique enzymatic strategy in natural product synthesis. researchgate.netrepec.org Structural and mechanistic studies of PepI are providing insights into the function of this class of enzymes and the specific residues critical for their catalytic activity. researchgate.netrepec.org
Mechanistic Elucidation of Aspartic Protease Inhibition by Pepstatin
Formation and Characterization of the Pepstatin-Aspartic Protease Complex
The inhibition of aspartic proteases by pepstatin proceeds through the formation of a tight, equimolar complex. jst.go.jp This complex is non-covalent in nature but exhibits a high binding affinity, leading to a stoichiometric mode of inhibition. jst.go.jp The formation of this stable complex has been demonstrated through techniques such as gel filtration, which can separate the enzyme-inhibitor complex from the free enzyme. jst.go.jp
Structural elucidation of these complexes using X-ray crystallography has been pivotal in understanding the molecular interactions at the active site. In the complex of Rhizomucor miehei aspartic proteinase with pepstatin A, the inhibitor molecule is positioned within the large substrate-binding cleft of the enzyme. researchgate.net It adopts an extended conformation, and its interactions with the enzyme are mediated by a network of hydrogen bonds and hydrophobic contacts. researchgate.net Similarly, the crystal structure of pepstatin A bound to the histo-aspartic protease (HAP) from Plasmodium falciparum confirms the inhibitor's placement within the active site, although the binding mode shows some differences compared to other pepsin-like aspartic proteases. rcsb.org These structural studies consistently show that pepstatin occupies the substrate-binding pockets, effectively blocking substrate access to the catalytic residues.
Transition State Mimicry Model of Pepstatin Inhibition
The generally accepted catalytic mechanism for aspartic proteases involves a general acid-base reaction where a water molecule, activated by one of the two catalytic aspartate residues, performs a nucleophilic attack on the scissile peptide bond of the substrate. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This process forms a transient, tetrahedral oxyanion intermediate. cambridgemedchemconsulting.comcambridgemedchemconsulting.com
Pepstatin's potent inhibitory activity is primarily attributed to its unique amino acid residue, statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). cambridgemedchemconsulting.comcambridgemedchemconsulting.com The hydroxyl group of the central statine residue is key to its function, as it is positioned to mimic the tetrahedral transition state of the amide hydrolysis reaction. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Crystallographic data of pepstatin-protease complexes reveal that this hydroxyl group forms hydrogen bonds with the two catalytic aspartate residues (e.g., Asp38 and Asp237 in Rhizomucor miehei aspartic proteinase) in the active site. researchgate.net This interaction mimics the geometry of the transient intermediate, but because the inhibitor is not hydrolyzable, it remains tightly bound, effectively inactivating the enzyme. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The statine motif has been a cornerstone in the rational design of a wide array of non-hydrolysable transition-state analog inhibitors for various aspartic proteases, including renin and HIV-1 protease. cambridgemedchemconsulting.comcambridgemedchemconsulting.commdpi.com
Dynamic Conformational Rearrangements Induced by Pepstatin Binding
The binding of pepstatin to an aspartic protease is not a simple lock-and-key interaction; it induces significant and functionally important conformational changes in the enzyme. One of the most critical rearrangements occurs in a flexible β-hairpin structure known as the "flap" region, which typically overlies the active site cleft. nih.govacs.org
In the unbound (apo) state, this flap region is often in a more open conformation. rcsb.orgacs.org Upon binding of an inhibitor like pepstatin, the flap closes down over the inhibitor, sequestering it in the active site. researchgate.netrcsb.org This movement was first confirmed in studies of a pepstatin fragment binding to penicillopepsin, where a major conformational change involving the flap (residues Trp-71 to Gly-83) was observed. nih.gov This induced-fit mechanism enhances the interaction between the enzyme and the inhibitor and is crucial for high-affinity binding. In the Rhizomucor miehei aspartic proteinase-pepstatin complex, the flap region (residues 82-88) moves toward the inhibitor, becoming more rigid through the formation of new hydrogen bonds. researchgate.net A structure-based thermodynamic analysis of acetyl-pepstatin (B1665427) binding to HIV-1 protease indicates that this stabilization is not uniform; the inhibitor binding has a significant stabilizing effect on the flap region, which becomes structurally stable as a result of the additional binding free energy. nih.gov
Kinetic and Thermodynamic Parameters of Pepstatin-Aspartic Protease Interactions
The interaction between pepstatin and aspartic proteases is characterized by very tight binding, which is reflected in their kinetic and thermodynamic parameters. The inhibition often follows a time-dependent, tight-binding mechanism. nih.gov
Thermodynamic analyses provide further insight into the forces driving complex formation. The binding of pepstatin A to an aspartic protease from Aspergillus niger was characterized by an association constant (Ka) of 2.5 ± 0.3 × 105 M-1 and a favorable Gibbs free energy change (ΔG°) of -8.3 kcal mol-1. nih.gov Interestingly, the binding of acetyl-pepstatin to HIV-1 protease at 25°C and pH 3.6 is driven by a large positive entropy change, with an unfavorable enthalpy change (ΔH) of +7.3 ± 0.5 kcal/mol. nih.gov However, this reaction has a negative change in heat capacity (ΔCp) of -450 cal K-1 mol-1, indicating that the binding becomes enthalpically favorable at higher temperatures. nih.gov The binding of pepstatin A also significantly increases the thermal stability of the protease, shifting the midpoint of thermal inactivation from 58°C to 77°C. nih.gov
| Protease | Inhibitor | Parameter | Value | Reference |
|---|---|---|---|---|
| Aspartic Protease (Vigna radiata) | Pepstatin A | Ki | 0.87 µM | nih.gov |
| Aspartic Protease (Vigna radiata) | Pepstatin A | Ki* | 0.727 µM | nih.gov |
| Pepsin | Diacetylpepstatin | Kd | 7.3 x 10-6 M | jst.go.jp |
| Aspartic Protease (Aspergillus niger) | Pepstatin A | Ka | 2.5 ± 0.3 × 105 M-1 | nih.gov |
| Aspartic Protease (Aspergillus niger) | Pepstatin A | ΔG° | -8.3 kcal mol-1 | nih.gov |
| HIV-1 Protease | Acetyl-pepstatin | Ka (at 25°C) | 1.6 x 107 M-1 | nih.gov |
| HIV-1 Protease | Acetyl-pepstatin | ΔH (at 25°C) | +7.3 ± 0.5 kcal mol-1 | nih.gov |
| HIV-1 Protease | Acetyl-pepstatin | ΔCp | -450 cal K-1 mol-1 | nih.gov |
Aspartic Acid in Protease Catalysis: Intrinsic Roles and Functional Consequences
The Catalytic Aspartate Dyad in Aspartic Protease Active Sites
Aspartic proteases are a major class of proteolytic enzymes characterized by the presence of two highly conserved aspartic acid residues within their active site. wikipedia.orgsinobiological.com These two residues form a "catalytic dyad" that is the cornerstone of the enzyme's catalytic machinery. nih.gov Found in a wide array of organisms, from vertebrates and fungi to retroviruses, these enzymes include crucial proteins like pepsin, renin, and the HIV protease. wikipedia.orgnih.gov
The three-dimensional structure of aspartic proteases reveals that the active site is located in a cleft between two homologous domains. wikipedia.orguzh.ch Each domain contributes one of the catalytic aspartate residues to the dyad. wikipedia.org These two aspartate side chains are held in a nearly coplanar orientation by a complex network of hydrogen bonds, creating a precisely structured environment for catalysis. nih.govuzh.ch This arrangement is critical for the catalytic mechanism, which relies on the concerted action of both residues. youtube.com While typically comprised of a single polypeptide chain, some viral proteases, like HIV protease, are homodimers where each monomeric unit provides one of the essential aspartic acid residues to form the active site. sinobiological.comtaylorandfrancis.com
Protonation States and Catalytic Mechanism Involving Aspartic Acid Residues
The catalytic activity of aspartic proteases is optimal at acidic pH, a condition that is crucial for establishing the correct protonation states of the catalytic aspartate dyad. wikipedia.org For catalysis to occur, it is widely accepted that one aspartate residue must be protonated (acting as a general acid) while the other is deprotonated or negatively charged (acting as a general base). nih.govacs.org This mono-ionic charge state is essential for the enzyme's function. nih.gov
The most widely accepted catalytic mechanism is a general acid-base reaction that utilizes a water molecule. wikipedia.orgsinobiological.com The process unfolds in a single step without forming a covalent enzyme-substrate intermediate. wikipedia.orglibretexts.org
The catalytic cycle involves the following key steps:
Water Activation: The deprotonated (negatively charged) aspartate residue acts as a general base, abstracting a proton from a water molecule. This activation transforms the water into a highly nucleophilic hydroxide (B78521) ion. wikipedia.orgyoutube.comcambridgemedchemconsulting.com
Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the scissile peptide bond in the substrate. wikipedia.orgresearchgate.net This attack is facilitated by the second, protonated aspartate residue, which helps to polarize the carbonyl group, making the carbon atom more electrophilic. youtube.com
Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, unstable tetrahedral oxyanion intermediate. wikipedia.orgsinobiological.com This intermediate is stabilized by hydrogen bonding with the protonated aspartate residue. wikipedia.orgcreative-diagnostics.com
Peptide Bond Cleavage: The intermediate collapses. The previously protonated aspartate residue now acts as a general acid, donating a proton to the nitrogen atom of the scissile amide bond, leading to the cleavage of the C-N bond. wikipedia.org This results in the release of the two separate peptide products and the regeneration of the catalytic dyad to its initial state. researchgate.net
This mechanism highlights the dual roles of the aspartate residues, which fluidly switch between acting as a base and an acid to facilitate the hydrolysis of the peptide bond. youtube.com
Site-Directed Mutagenesis and Functional Analysis of Catalytic Aspartate Residues
The critical importance of the catalytic aspartate residues has been extensively validated through site-directed mutagenesis studies. In these experiments, researchers strategically replace the essential aspartate with another amino acid and observe the effect on the enzyme's catalytic function.
One landmark study involved the serine protease trypsin, which features a catalytic triad (B1167595) of Serine-195, Histidine-57, and Aspartate-102. When Aspartate-102 was replaced with asparagine (an amino acid similar in size but lacking the acidic carboxyl group), the catalytic activity of the mutant enzyme was reduced by a factor of approximately 10,000 at neutral pH. nih.govscispace.com This dramatic loss of function underscores the vital role of the aspartate in maintaining the catalytic efficiency of the triad, primarily by correctly orienting the histidine residue and stabilizing the positive charge it develops during the reaction. scispace.comwikipedia.org
Similar results have been observed in other enzymes. For instance, in a xylanase from Bacillus pumilus, replacing the proposed catalytic glutamate (B1630785) and aspartate residues with other amino acids led to a drastic decrease in specific activity, confirming their essential roles in catalysis. nih.gov These functional analyses provide direct evidence that the negatively charged carboxyl group of aspartate is indispensable for the catalytic mechanisms of these enzymes.
| Enzyme | Original Residue | Mutation | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Trypsin | Asp102 | Asn | ~10,000-fold decrease | nih.govscispace.com |
| Xylanase | Glu93 | Asp/Ser | Drastic decrease | nih.gov |
| Xylanase | Glu182 | Asp/Ser | Drastic decrease | nih.gov |
Comparative Analysis of Aspartic Acid Roles Across Protease Families
While central to aspartic proteases, the role of aspartic acid is not exclusive to this family. It contributes to catalysis in other major protease classes, albeit in different functional contexts.
Aspartic Proteases: As detailed above, two aspartic acid residues form the catalytic dyad, acting directly as general acid-base catalysts to activate a water molecule for nucleophilic attack. wikipedia.orgsinobiological.com
Serine Proteases: In this family, which includes enzymes like trypsin and chymotrypsin, aspartic acid is a key component of the Ser-His-Asp catalytic triad. libretexts.org Here, the serine acts as the nucleophile. The role of the aspartate residue is more structural and electrostatic; it forms a hydrogen bond with the histidine residue. wikipedia.org This interaction serves to properly orient the histidine and increase its basicity, allowing it to abstract a proton from the serine's hydroxyl group, thereby activating the serine for its nucleophilic attack. wikipedia.orgyoutube.com
Cysteine Proteases: Also known as thiol proteases, these enzymes use a cysteine residue as the primary nucleophile. libretexts.org Some cysteine proteases, much like serine proteases, contain a catalytic triad that includes an aspartic acid residue to assist in activating the histidine. libretexts.org However, because the sulfhydryl group of cysteine is more acidic than the hydroxyl group of serine, the aspartate is not always required for catalysis in this family. libretexts.org A distinct group, the caspases (aspartate-specific cysteine proteases), are themselves cysteine proteases but specifically cleave target proteins after an aspartic acid residue. nih.gov
Metalloproteases: These enzymes utilize a metal ion, typically zinc, to activate the catalytic water molecule. youtube.com Aspartic acid residues, along with glutamates and histidines, often play a crucial role as ligands, binding and positioning the metal ion correctly within the active site to enable catalysis. nih.gov
| Protease Family | Role of Aspartic Acid | Key Catalytic Residues | Example Enzymes |
|---|---|---|---|
| Aspartic Proteases | Direct catalysis (part of catalytic dyad) | Asp, Asp | Pepsin, Renin, HIV Protease |
| Serine Proteases | Orients and stabilizes Histidine in catalytic triad | Ser, His, Asp | Trypsin, Chymotrypsin, Elastase |
| Cysteine Proteases | Orients Histidine (not always present) | Cys, His, (Asp) | Papain, Caspases |
| Metalloproteases | Ligand for catalytic metal ion | Glu, His, Asp (for metal binding) | Thermolysin, Carboxypeptidase A |
Advanced Methodologies for Investigating Pepstatin and Aspartic Protease Systems
High-Resolution Structural Biology of Enzyme-Inhibitor Complexes (X-ray Crystallography, Cryo-EM)
High-resolution structural techniques are indispensable for visualizing the precise molecular interactions between pepstatin and aspartic proteases. X-ray crystallography has been the cornerstone of these investigations, providing detailed atomic-level views of the enzyme-inhibitor complexes.
X-ray Crystallography:
Crystal structures of pepstatin in complex with various aspartic proteases, such as human pepsin nih.govresearchgate.netpdbj.org, Candida parapsilosis secreted aspartic protease 2 (Sapp2p) xray.cz, and Irpex lacteus aspartic proteinase (ILAP) nih.gov, have been determined at high resolutions. These studies consistently reveal that pepstatin binds in the active site cleft of the enzyme, with its hydroxyl group from the statine (B554654) residue positioned between the two catalytic aspartic acid residues. researchgate.net
A notable study on the human pepsin-pepstatin complex, refined to a 2.0 Å resolution, demonstrated that the enzyme undergoes a conformational change upon inhibitor binding to more tightly enclose the inhibitor. nih.gov The analysis highlighted a network of hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govrcsb.org Similarly, the crystal structure of the Aspergillus oryzae aspartic proteinase (AOAP) in complex with pepstatin at 1.9 Å resolution showed that pepstatin binds to the active site cleft through both hydrogen bonds and hydrophobic interactions. rcsb.org
One of the highest resolution structures reported for an aspartic protease is the complex of Sapp2p from Candida parapsilosis with pepstatin A, determined at an atomic resolution of 0.825 Å. xray.cz This unprecedented level of detail allowed for the assignment of protonation states to functionally important side-chains and a clear visualization of the stabilizing hydrogen bond network. xray.cz
Cryo-electron microscopy (Cryo-EM) is an emerging technique that can be applied to large and flexible complexes that are difficult to crystallize. While X-ray crystallography remains the dominant method for pepstatin-aspartic protease complexes, the advancements in cryo-EM offer a promising avenue for future structural investigations, especially for membrane-bound aspartic proteases or those in complex with other proteins.
Table 1: Representative X-ray Crystal Structures of Pepstatin-Aspartic Protease Complexes
| Aspartic Protease | Organism | PDB ID | Resolution (Å) | Key Findings | Reference(s) |
| Human Pepsin | Homo sapiens | 1PSO | 2.0 | Enzyme conformational change upon binding; extended binding tube. | nih.gov |
| Sapp2p | Candida parapsilosis | Not specified | 0.825 | Atomic resolution allows for protonation state assignment. | xray.cz |
| ILAP | Irpex lacteus | Not specified | 1.3 | Unique hydrophobic pocket at the P4 site. | nih.gov |
| Histo-aspartic protease (HAP) | Plasmodium falciparum | 3FNT | 3.3 | Flap is closed in the pepstatin A complex. | rcsb.org |
| AOAP | Aspergillus oryzae | 1IZD | 1.9 | Pepstatin binds via hydrogen bonds and hydrophobic interactions. | rcsb.org |
Spectroscopic Approaches for Conformational and Binding Dynamics (NMR, CD, Fluorescence)
Spectroscopic techniques provide dynamic insights into the conformational changes and binding events that occur when pepstatin interacts with aspartic proteases.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can probe the structure and dynamics of proteins and their complexes in solution. Difference NMR spectroscopy has been used to show that pepstatin derivatives induce conformational changes in porcine pepsin, which are comparable to those induced by pepstatin itself. nih.gov This technique is particularly useful for identifying the specific residues involved in the interaction and for characterizing the dynamic nature of the enzyme-inhibitor complex. Ab initio molecular dynamics calculations combined with ¹³C NMR chemical shift calculations have been employed to investigate the protonation state of the catalytic dyad in the pepstatin A/HIV-1 protease complex. acs.org
Fluorescence Spectroscopy: This technique is highly sensitive to changes in the local environment of fluorescent amino acids like tryptophan. The binding of pepstatin to aspartic proteases often leads to quenching or enhancement of the intrinsic tryptophan fluorescence, which can be used to determine binding affinities and kinetics. researchgate.netresearchgate.net For instance, the interaction of pepstatin A with a xylanase (which exhibits aspartic protease-like inhibition) was monitored by fluorescence spectroscopy, and the derived rate constants were in agreement with kinetic data, correlating conformational alterations with the isomerization of the enzyme-inhibitor complex. nih.gov A fluorescently labeled pepstatin A, BODIPY FL-pepstatin A, has been synthesized and used to probe for cathepsin D in vitro, with its binding characterized by fluorescence polarization measurements. researchgate.net
Computational Approaches in Pepstatin-Aspartic Protease Interactions (Molecular Docking, MD Simulations)
Computational methods are increasingly used to complement experimental data and to provide a deeper understanding of the molecular recognition process between pepstatin and aspartic proteases.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Molecular docking studies have been performed to investigate the binding of pepstatin A to various aspartic proteases, including plasmepsin I from Plasmodium falciparum and human β-secretase (BACE-1). researchgate.netekb.egresearchgate.net These studies help in understanding the key interactions that govern binding and can be used to screen for novel inhibitors. ekb.eg For example, docking of pepstatin-A into the catalytic site of Plasmepsin I revealed the importance of the hydroxyl group of statin in binding to the catalytically-active aspartic acid residues. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-inhibitor complex over time, allowing for the study of conformational changes, flexibility, and the stability of interactions. MD simulations have been used to study the thermal inactivation of an aspartic protease, revealing that pepstatin A stabilizes the backbone conformation and side-chain interactions. researchgate.net All-atom molecular dynamics simulations have also been employed to investigate the ligand-free and bound forms of cathepsin D isozyme 2 under different pH conditions. researchgate.net Furthermore, constant pH molecular dynamics (CpHMD) simulations have been utilized to investigate the protonation states of the catalytic dyad in the Endothiapepsin/pepstatin A complex at different pH values. nih.gov
Quantitative Enzymatic Assays and Inhibition Profiling
Quantitative enzymatic assays are fundamental for determining the inhibitory potency of pepstatin and its analogs against various aspartic proteases. These assays measure the rate of substrate cleavage by the enzyme in the presence and absence of the inhibitor.
The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Pepstatin is a potent inhibitor of many aspartic proteases, with IC₅₀ and Kᵢ values often in the nanomolar range. For example, acetyl-pepstatin (B1665427) inhibits HIV-1 protease with a Kᵢ of 20 nM and HIV-2 protease with a Kᵢ of 5 nM at pH 4.7. creative-peptides.com The IC₅₀ values of pepstatin A for various proteases include 4.5 nM for hemoglobin-pepsin and 6.2 nM for hemoglobin-proctase. medchemexpress.com
Different assay formats are employed, often using synthetic substrates that release a fluorescent or colored product upon cleavage. For instance, the inhibition of cathepsin D in human MCF7 cells has been measured by a fluorescence assay, yielding an IC₅₀ of 0.005 μM for pepstatin A. selleckchem.com Kinetic analyses have revealed that pepstatin can exhibit a slow, tight-binding inhibition mechanism with a two-step process: an initial rapid formation of an enzyme-inhibitor complex followed by a slower isomerization to a more stable complex. nih.gov
Inhibition profiling of pepstatin against a panel of different aspartic proteases can reveal its selectivity. For example, human pepsin 1 and pepsin 3 are inhibited with high affinity by pepstatin, whereas pepsin 5 (gastricsin) is significantly less sensitive. tandfonline.com
Table 2: Inhibitory Potency of Pepstatin and its Analogs against Various Aspartic Proteases
| Inhibitor | Enzyme | Substrate | IC₅₀ / Kᵢ | Reference(s) |
| Pepstatin A | Hemoglobin-Pepsin | Hemoglobin | 4.5 nM (IC₅₀) | medchemexpress.com |
| Pepstatin A | Hemoglobin-Proctase | Hemoglobin | 6.2 nM (IC₅₀) | medchemexpress.com |
| Pepstatin A | Casein-Pepsin | Casein | 150 nM (IC₅₀) | medchemexpress.com |
| Pepstatin A | Cathepsin D | Not specified | <40 nM (IC₅₀) | apexbt.com |
| Pepstatin A | Human Renin | Not specified | 15 μM (IC₅₀) | apexbt.com |
| Acetyl-pepstatin | HIV-1 Protease | Not specified | 20 nM (Kᵢ) | creative-peptides.com |
| Acetyl-pepstatin | HIV-2 Protease | Not specified | 5 nM (Kᵢ) | creative-peptides.com |
| Pepstatin A | Xylanase | Not specified | 3.6 μM (IC₅₀) | nih.gov |
| Pepstatin A | Plasmodium falciparum Plasmepsin V | Not specified | 62.6 μM (IC₅₀) | nih.gov |
Chemical Probe Design and Photoaffinity Labeling for Target Validation
Chemical probes based on the pepstatin scaffold are valuable tools for identifying and validating the targets of this inhibitor in complex biological systems.
Photoaffinity Labeling: This technique involves the use of a probe that contains a photoreactive group. Upon irradiation with UV light, the photoreactive group forms a covalent bond with the target enzyme, allowing for its identification and characterization. researchgate.net Pepstatin-based probes incorporating a diazirine photoreactive group have been synthesized. fau.denih.govacs.org These probes have been shown to effectively label aspartic proteases like cathepsin D in cell lysates. fau.denih.govacs.org The position of the photoreactive group within the inhibitor can influence the labeling efficiency. fau.denih.govacs.org
Biotinylated Probes: The inclusion of a biotin (B1667282) tag in the chemical probe design facilitates the detection and isolation of the labeled enzyme through affinity purification with streptavidin-coated beads. A biotinylated pepstatin photoprobe has been synthesized and utilized for such purposes. acs.org
These chemical proteomics approaches, often combined with mass spectrometry, are powerful for target identification and for studying the broader interactions of pepstatin within the proteome. fau.denih.govacs.org For instance, chemical proteomics experiments using pepstatin-based probes have led to the identification of sequestosome-1 as a direct interaction partner and substrate of cathepsin D. fau.denih.govacs.org
Academic and Research Applications of Pepstatin and Aspartic Acid in Enzymology and Chemical Biology
Deciphering Enzyme Catalytic Mechanisms and Substrate Specificity
Pepstatin has been an invaluable tool for elucidating the catalytic mechanism of aspartic proteases. These enzymes, which include vital targets like pepsin, cathepsins, and HIV protease, utilize a pair of highly conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. wikipedia.orgresearchgate.net Pepstatin's potent inhibitory action stems from its unique structure, particularly the rare amino acid statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). wikipedia.orgeducons.edu.rs
The statine residue is considered a transition-state analog. educons.edu.rsnumberanalytics.com Its hydroxyl group and surrounding structure mimic the tetrahedral intermediate that forms when a water molecule, activated by the catalytic aspartates, attacks the scissile peptide bond of a substrate. educons.edu.rsnih.gov By binding tightly within the active site, pepstatin effectively "freezes" the enzyme in a state that resembles this catalytic transition point. numberanalytics.comjst.go.jp Structural studies of enzyme-pepstatin complexes, such as with the aspartic proteinase from Trichoderma reesei, have revealed that the inhibitor induces a conformational change, causing the enzyme's lobes to clamp down and enclose the inhibitor. nih.gov This interaction is stabilized by a network of hydrogen bonds between the inhibitor and the active site residues, including the catalytic aspartates, providing a detailed snapshot of the forces and orientations crucial for catalysis. nih.gov
Furthermore, studying how pepstatin and its derivatives inhibit various aspartic proteases has shed light on their substrate specificity. While pepstatin is a broad-spectrum inhibitor of most aspartic proteases, variations in potency against different enzymes highlight subtle differences in their active site topographies. wikipedia.orgsigmaaldrich.com Research into pepstatin-insensitive proteases, such as certain bacterial carboxyl proteinases, has revealed unique structural features that restrict pepstatin's access to the active site, thereby defining distinct subclasses of proteases and expanding our understanding of the structural basis for substrate and inhibitor recognition. plos.orgnih.govjst.go.jp
Development of Novel Aspartic Protease Inhibitors: Lessons from Pepstatin
The discovery of pepstatin and the understanding of its inhibitory mechanism have had a monumental impact on drug development, serving as a blueprint for novel aspartic protease inhibitors. researchgate.net The statine residue, as a transition-state mimic, became a foundational scaffold for designing potent and selective inhibitors for clinically relevant enzymes. acs.org
Perhaps the most significant application has been in the fight against HIV/AIDS. HIV protease, an aspartic protease essential for the viral life cycle, was a prime target for drug design. cellsignal.com Early research demonstrated that pepstatin could inhibit HIV protease and interfere with viral protein processing. cellsignal.commedchemexpress.comresearchgate.net This paved the way for the development of a class of antiretroviral drugs known as protease inhibitors. These synthetic drugs incorporate a "peptidomimetic" structure that mimics the transition state, much like statine, but with improved pharmacological properties.
Beyond HIV, the principles learned from pepstatin have been applied to other targets. researchgate.net Renin, an aspartic protease that regulates blood pressure, and β-secretase, involved in Alzheimer's disease, have been targets of inhibitors designed using similar transition-state analog strategies. researchgate.net Researchers have synthesized numerous pepstatin derivatives, modifying its structure to enhance specificity, cell permeability, and other drug-like characteristics. For example, conjugating pepstatin to cell-penetrating peptides has been shown to improve its uptake into cells, making it a more effective tool for studying intracellular aspartic proteases. nih.gov The table below illustrates the evolution from the natural product pepstatin to clinically significant synthetic inhibitors.
| Inhibitor | Target Enzyme | Significance/Application |
| Pepstatin | Broad-spectrum Aspartic Proteases (e.g., Pepsin, Cathepsin D, Renin) | Natural product; provided the foundational model for transition-state inhibition. wikipedia.orgeducons.edu.rs |
| Saquinavir | HIV Protease | One of the first successful synthetic protease inhibitors for HIV/AIDS treatment, designed based on peptidomimetic principles. |
| Aliskiren | Renin | A direct renin inhibitor used for the treatment of hypertension, developed using knowledge of aspartic protease inhibition. |
| Pepstatin-Penetratin Conjugate | Intracellular Aspartic Proteases (e.g., Cathepsin D, E) | An experimental compound designed to enhance cellular uptake for research on antigen processing. nih.gov |
Tools for Protein Purification, Protease Classification, and Functional Annotation
Pepstatin's high affinity and specificity for aspartic proteases make it an exceptional tool for biochemical research. sigmaaldrich.com One of its most common applications is in protein purification through affinity chromatography. gbiosciences.com By covalently attaching pepstatin to a solid support matrix, such as agarose (B213101) beads, a highly selective resin is created. gbiosciences.com When a complex mixture of proteins, like a cell lysate, is passed over this resin, only aspartic proteases bind to the immobilized pepstatin. gbiosciences.comnih.gov Other proteins are washed away, and the purified proteases can then be eluted, often by changing the pH. nih.gov This technique has been successfully used to purify a variety of aspartic proteases, including cathepsin D and pepsin. gbiosciences.comnih.gov
In addition to purification, pepstatin is a definitive tool for protease classification. wikipedia.orgsigmaaldrich.com The sensitivity of a newly isolated or characterized protease to pepstatin is a key criterion for identifying it as an aspartic protease. wikipedia.org If a protease's activity is potently inhibited by pepstatin, it strongly suggests the enzyme belongs to this class. wikipedia.orgsigmaaldrich.com Conversely, a lack of inhibition, as seen with serine, cysteine, or metalloproteases, helps to classify it elsewhere. scbt.com Some unique proteases that are insensitive to pepstatin have led to the characterization of new protease families. plos.orguniprot.org
Furthermore, pepstatin is utilized in the functional annotation of proteins within complex biological systems, a key goal of proteomics. acs.orgbiorxiv.org In techniques like activity-based protein profiling (ABPP), chemical probes derived from pepstatin can be used to specifically label and identify active aspartic proteases in a sample. acs.org By seeing which proteins bind to these probes under different cellular conditions, researchers can functionally annotate previously uncharacterized proteins as active aspartic proteases and begin to investigate their specific roles. acs.orgosf.io
| Application | Description | Examples |
| Protein Purification | Immobilized pepstatin is used as a ligand in affinity chromatography to selectively isolate aspartic proteases from complex mixtures. gbiosciences.com | Purification of pepsin, renin, and cathepsins D and E. cellsignal.comgbiosciences.comnih.gov |
| Protease Classification | Inhibition by pepstatin is a standard test to classify a protease as a member of the aspartic protease family. wikipedia.orgsigmaaldrich.com | Distinguishing aspartic proteases from other classes like serine or cysteine proteases. scbt.com |
| Functional Annotation | Pepstatin-based chemical probes are used in proteomics to identify and characterize the activity of aspartic proteases in biological samples. acs.org | Identifying active cathepsin D in cell lysates as a potential cancer biomarker. acs.org |
Insights into Cellular Proteolytic Regulation and Pathways
By selectively inhibiting aspartic proteases, pepstatin allows researchers to probe the function of these enzymes in complex cellular processes. nih.gov Many crucial pathways, including protein degradation, apoptosis (programmed cell death), and antigen processing, involve aspartic proteases like cathepsins. cellsignal.comresearchgate.net
Cathepsin D, a lysosomal aspartic protease, is involved in protein turnover within the lysosome, the cell's recycling center. scbt.com Applying pepstatin to cells can inhibit this process, helping to elucidate the specific substrates of Cathepsin D and its role in cellular housekeeping. scbt.com For instance, studies using pepstatin have shown that inhibiting Cathepsin D can affect the degradation of proteins involved in neurodegenerative diseases and cancer. cellsignal.comresearchgate.net
Pepstatin has also been instrumental in studying autophagy, a process where cells degrade their own components within lysosomes. nih.gov As an inhibitor of lysosomal proteases, pepstatin can block the final degradation step of autophagy, causing an accumulation of autophagosomes. rndsystems.comubpbio.com This effect has been used to study the role of autophagy in various contexts, including viral infections. For example, research has shown that pepstatin A can hinder influenza A virus replication by modulating the host cell's autophagic machinery. nih.govebi.ac.uk
In immunology, pepstatin has been used to investigate the role of aspartic proteases like Cathepsin E and D in the processing of antigens for presentation by MHC class II molecules. nih.gov By inhibiting these enzymes, researchers can determine their necessity in breaking down foreign proteins into the small peptides that are presented to immune cells. nih.gov However, pepstatin's poor cell permeability has sometimes limited these studies, leading to the development of modified versions to better access intracellular compartments. nih.govebi.ac.uk
Finally, pepstatin has been used to dissect signaling pathways. In some cell types, pepstatin A treatment was found to suppress differentiation by blocking ERK signaling and inhibiting the expression of the transcription factor NFATc1, demonstrating that the cellular effects of inhibiting aspartic proteases can extend beyond simple protein degradation. wikipedia.orgebi.ac.uk
Q & A
Basic Research Questions
Q. What are the structural and functional characteristics of aspartic acid in biochemical systems, and how can they be experimentally validated?
- Methodological Answer : Aspartic acid’s zwitterionic structure and role in enzyme catalysis (e.g., as a proton donor in lysozymes) can be validated using X-ray crystallography to resolve atomic positions and nuclear magnetic resonance (NMR) to track protonation states under varying pH conditions. Quantitative HPLC with chiral columns (e.g., Astec® CHIROBIOTIC® T) can differentiate D- and L-enantiomers, critical for studying stereospecific interactions .
Q. How do researchers quantify aspartic acid in biological samples, and what are common pitfalls in analytical workflows?
- Methodological Answer : Acid hydrolysis followed by HPLC-UV or LC-MS/MS is standard for amino acid quantification. However, asparagine and glutamine hydrolyze to aspartic and glutamic acid, necessitating correction factors in data interpretation . For isotopic tracing (e.g., metabolic flux studies), L-[2,3-³H]-aspartic acid enables tracking via scintillation counting, but requires controls for radiolysis-induced degradation .
Q. What in vitro and in vivo models are suitable for studying aspartic acid’s role in neurological functions?
- Methodological Answer : Primary neuronal cultures or brain slice preparations are used to assess aspartic acid’s neuromodulatory effects (e.g., NMDA receptor activation). In vivo rodent models with microdialysis probes allow real-time monitoring of extracellular aspartate levels in epilepsy or ischemic injury paradigms. Validate models using knockout mice lacking aspartate transporters (e.g., EAAT1) to isolate mechanisms .
Advanced Research Questions
Q. How can conflicting data on aspartic acid’s neuroprotective vs. neurotoxic effects be resolved?
- Methodological Answer : Contradictions often arise from dose-dependent responses or model-specific variability. Use dose-ranging studies (e.g., 0.1–10 mM aspartic acid in cortical neurons) with viability assays (MTT, LDH) and calcium imaging to identify toxicity thresholds. Meta-analyses of published datasets (e.g., PRISMA guidelines) can contextualize discrepancies by comparing experimental conditions (e.g., oxygen-glucose deprivation vs. chronic neurodegeneration models) .
Q. What experimental designs optimize the synthesis and characterization of poly(aspartic acid) hydrogels for biomedical applications?
- Methodological Answer : Ring-opening polymerization of β-benzyl-L-aspartate N-carboxyanhydride yields controlled molecular weights. Crosslinking with PEG-diacrylate or enzymatic methods (e.g., HRP/H2O2) improves biocompatibility. Validate degradation kinetics via mass loss assays in simulated physiological buffers (pH 7.4, 37°C) and confirm cytocompatibility using ISO 10993-5 standards with fibroblast cultures .
Q. How do researchers address reproducibility challenges in aspartic acid transporter assays?
- Methodological Answer : Standardize cell lines (e.g., HEK293 expressing EAAT3) and uptake buffer composition (e.g., 140 mM NaCl, 2.5 mM KCl) to minimize variability. Include non-transfected controls and competitive inhibitors (e.g., THA, DL-TBOA) to confirm transporter specificity. Replicate experiments across ≥3 independent cultures and report data as mean ± SEM with ANOVA/Dunnett’s post hoc tests .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are critical for analyzing amino acid composition datasets?
- Methodological Answer : Use one-way ANOVA with Duncan’s multiple-range test to compare means across groups (e.g., aspartic acid levels in different beef cuts). Normalize data to total protein content or internal standards (e.g norleucine) to correct for hydrolysis efficiency. Report p-values with exact significance levels (e.g., p=0.032) and effect sizes (Cohen’s d) .
Q. How should researchers document synthetic protocols for aspartic acid derivatives to ensure reproducibility?
- Methodological Answer : Follow the "Experimental" section guidelines in Pharmaceutical Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
